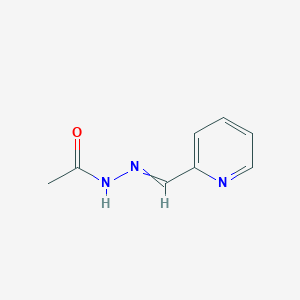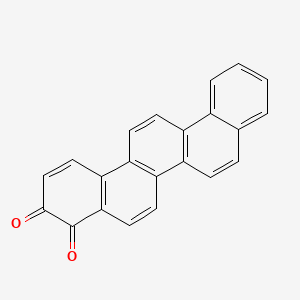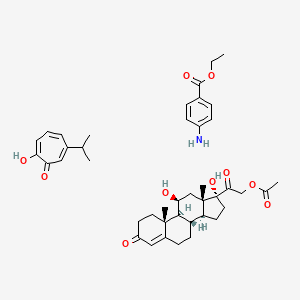
Hinoporon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hinoporon is a compound that is primarily known for its antibacterial, anti-inflammatory, and analgesic properties. It is a combination of three active ingredients: hinokitiol, hydrocortisone acetate, and ethyl aminobenzoate . This compound is used in the treatment of periodontal diseases such as acute gingivitis and periodontitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Hinoporon involves the synthesis of its three main components:
Hinokitiol: This compound can be synthesized through the extraction from the heartwood of trees in the Cupressaceae family.
Hydrocortisone Acetate: This is synthesized from hydrocortisone through an esterification reaction with acetic anhydride in the presence of a catalyst.
Ethyl Aminobenzoate:
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of its components followed by their combination in specific proportions to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hinoporon undergoes various chemical reactions, including:
Oxidation: Hinokitiol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Hydrocortisone acetate can be reduced to hydrocortisone.
Substitution: Ethyl aminobenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation of Hinokitiol: Formation of quinones.
Reduction of Hydrocortisone Acetate: Formation of hydrocortisone.
Substitution of Ethyl Aminobenzoate: Formation of substituted benzocaine derivatives.
Aplicaciones Científicas De Investigación
Hinoporon has a wide range of scientific research applications:
Mecanismo De Acción
Hinoporon exerts its effects through multiple mechanisms:
Hinokitiol: Acts as an antibacterial agent by disrupting bacterial cell walls.
Hydrocortisone Acetate: Acts as an anti-inflammatory agent by inhibiting the release of inflammatory mediators.
Ethyl Aminobenzoate: Acts as an analgesic by blocking sodium channels and reducing pain sensation.
Comparación Con Compuestos Similares
Hinoporon is unique due to its combination of antibacterial, anti-inflammatory, and analgesic properties. Similar compounds include:
Chlorhexidine: An antibacterial agent used in oral care products.
Lidocaine: An analgesic used in dental procedures.
Dexamethasone: An anti-inflammatory agent used in various medical conditions.
This compound stands out due to its multi-faceted approach to treating periodontal diseases, combining the benefits of its three active ingredients .
Propiedades
Número CAS |
101565-02-0 |
|---|---|
Fórmula molecular |
C42H55NO10 |
Peso molecular |
733.9 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;ethyl 4-aminobenzoate;2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C23H32O6.C10H12O2.C9H11NO2/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-7(2)8-4-3-5-9(11)10(12)6-8;1-2-12-9(11)7-3-5-8(10)6-4-7/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;3-7H,1-2H3,(H,11,12);3-6H,2,10H2,1H3/t16-,17-,18-,20+,21-,22-,23-;;/m0../s1 |
Clave InChI |
WWXLGPIPFHPOAJ-NOQYICHDSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N.CC(C)C1=CC(=O)C(=CC=C1)O.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N.CC(C)C1=CC(=O)C(=CC=C1)O.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


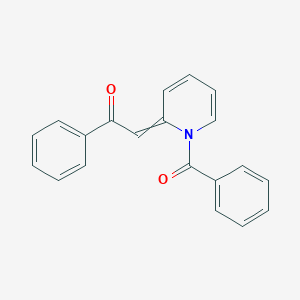
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
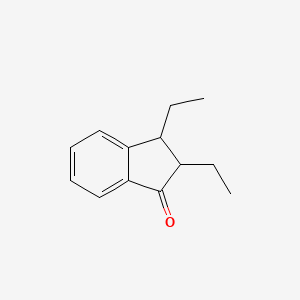
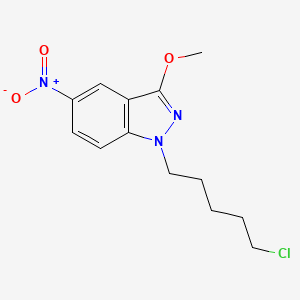
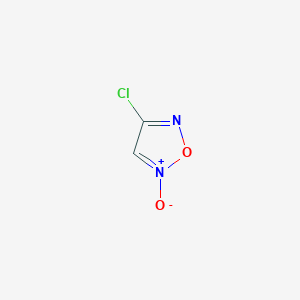
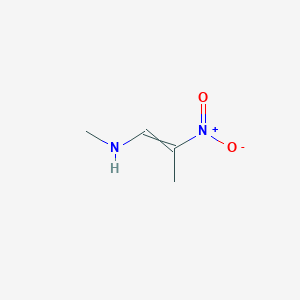
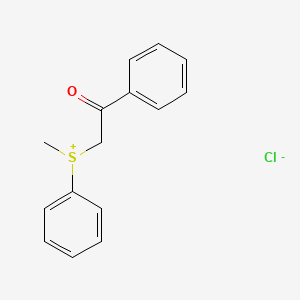
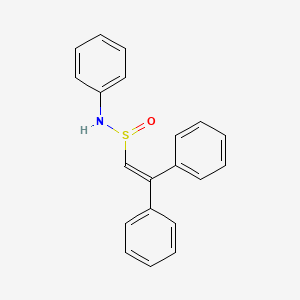
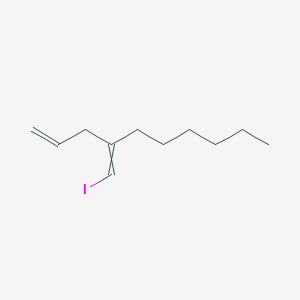
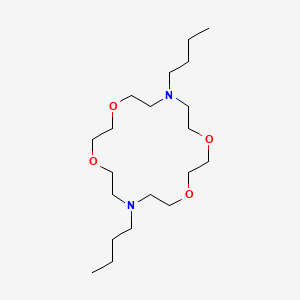
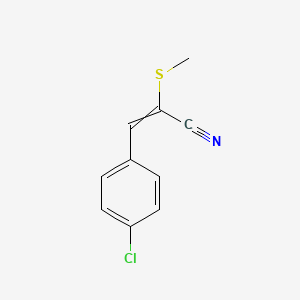
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
